molecular formula C23H23N3O4 B3212705 1-benzyl-N'-(4-isopropoxybenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide CAS No. 1105213-14-6

1-benzyl-N'-(4-isopropoxybenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide

Cat. No. B3212705
CAS RN: 1105213-14-6
M. Wt: 405.4
InChI Key: FYLSZRKNWQQAOX-UHFFFAOYSA-N
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Description

1-benzyl-N'-(4-isopropoxybenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide is a chemical compound that belongs to the dihydropyridine family. This compound has gained significant attention in the scientific community due to its potential applications in the field of drug discovery and development.

Scientific Research Applications

1-benzyl-N'-(4-isopropoxybenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide has been extensively studied for its potential applications in the field of drug discovery and development. It has been found to exhibit significant antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. This compound has also been shown to possess potent inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and tyrosinase.

Mechanism of Action

The mechanism of action of 1-benzyl-N'-(4-isopropoxybenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. This compound has also been shown to inhibit the production of reactive oxygen species (ROS) and to scavenge free radicals, thereby reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
1-benzyl-N'-(4-isopropoxybenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide has been shown to exhibit various biochemical and physiological effects. It has been found to possess potent antioxidant and anti-inflammatory properties, which can protect cells from oxidative damage and reduce inflammation. This compound has also been shown to inhibit the proliferation of cancer cells and to induce apoptosis, thereby exhibiting anticancer properties. Additionally, it has been shown to possess neuroprotective properties and to improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-benzyl-N'-(4-isopropoxybenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide in lab experiments is its potent pharmacological activity. This compound exhibits a wide range of biological activities, which makes it a versatile tool for studying various disease models. However, one of the limitations of using this compound is its poor solubility in water, which can limit its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for research on 1-benzyl-N'-(4-isopropoxybenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide. One of the most promising directions is to study its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has been shown to possess potent neuroprotective properties, which makes it a promising candidate for developing novel therapeutics for these diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to optimize its pharmacokinetic properties for in vivo applications.

properties

IUPAC Name

1-benzyl-6-oxo-N'-(4-propan-2-yloxybenzoyl)pyridine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4/c1-16(2)30-20-11-8-18(9-12-20)22(28)24-25-23(29)19-10-13-21(27)26(15-19)14-17-6-4-3-5-7-17/h3-13,15-16H,14H2,1-2H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYLSZRKNWQQAOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NNC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-N'-(4-isopropoxybenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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